6,7-dimethoxynaphthalen-2-amine
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Overview
Description
6,7-Dimethoxynaphthalen-2-amine is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is a derivative of naphthalene, featuring two methoxy groups at the 6 and 7 positions and an amine group at the 2 position. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxynaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: Introduction of the amine group at the 2 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxynaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine group can be reduced to form corresponding amines or amides.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6,7-Dimethoxynaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxynaphthalen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-naphthylamine: Similar structure but with the amine group at the 1 position.
6,7-Dimethoxy-2-naphthoic acid: Similar structure but with a carboxylic acid group instead of an amine.
6,7-Dimethoxy-2-naphthaldehyde: Similar structure but with an aldehyde group instead of an amine.
Uniqueness
6,7-Dimethoxynaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and amine functionality make it a versatile intermediate for various synthetic applications .
Biological Activity
6,7-Dimethoxynaphthalen-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from various studies.
Chemical Structure and Properties
This compound is a substituted naphthalene derivative with two methoxy groups at the 6 and 7 positions and an amino group at the 2 position. Its molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown that it possesses inhibitory effects against various bacterial strains. For instance, it has been noted to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in specific phases, which may be attributed to its ability to interfere with signaling pathways associated with cancer progression .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Notable Findings |
---|---|---|
Antimicrobial | Broad-spectrum activity | Effective against various bacterial strains |
Anticancer | Inhibits cancer cell growth | Induces apoptosis in cancer cell lines |
Detailed Research Findings
- Antimicrobial Studies : A study highlighted that this compound demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
- Anticancer Mechanism : In research focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key targets involved in cancer progression, such as tubulin and various kinases, providing a rationale for its observed biological activities .
Properties
IUPAC Name |
6,7-dimethoxynaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGSFVRQRHRJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56517-29-4 |
Source
|
Record name | 6,7-dimethoxynaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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